molecular formula C25H24FN9O B12379917 Fgfr3-IN-7

Fgfr3-IN-7

Cat. No.: B12379917
M. Wt: 485.5 g/mol
InChI Key: OJPFVRHOOUGMEK-QFIPXVFZSA-N
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Description

Fgfr3-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is implicated in several cancers, particularly bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr3-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for FGFR inhibitors often involve:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to a commercial scale. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Cancer Therapeutics

Mechanism of Action
Fgfr3-IN-7 functions by inhibiting the aberrant activation of FGFR3, which is often associated with tumor progression in various cancers, including bladder cancer and hepatocellular carcinoma. Studies indicate that FGFR3 overexpression can lead to enhanced cell proliferation and survival through pathways such as AKT signaling . By blocking FGFR3, this compound may reduce tumor growth and improve patient outcomes.

Clinical Case Studies

  • Bladder Cancer : In clinical trials, patients with FGFR3 mutations showed significant responses to FGFR inhibitors, including this compound, resulting in tumor shrinkage and prolonged progression-free survival .
  • Hepatocellular Carcinoma : Research demonstrated that this compound effectively reduced cell proliferation in hepatocellular carcinoma models by disrupting the TET2-PTEN-AKT signaling pathway, which is critical for cancer cell survival .

Bone Disorders

Role in Hypochondroplasia
Fgfr3 mutations are known to cause skeletal dysplasias such as hypochondroplasia. In animal models with gain-of-function mutations in FGFR3, treatment with this compound has shown promise in alleviating some skeletal abnormalities associated with this condition. The compound's ability to inhibit excessive FGFR3 signaling may restore normal bone growth and development .

Case Study Insights

  • Animal Models : Studies involving mice with FGFR3 mutations demonstrated that administration of this compound resulted in improved bone density and structure, suggesting potential therapeutic benefits for patients suffering from related skeletal disorders .

Research Applications

Investigative Studies
this compound is also utilized in research settings to further understand the biological functions of FGFR3 beyond its role in cancer and bone disorders. It serves as a tool compound to dissect signaling pathways involving FGFRs, contributing to a better understanding of their physiological roles.

Potential Combination Therapies

Synergistic Effects with Other Agents
Emerging research suggests that combining this compound with other targeted therapies or chemotherapeutics may enhance treatment efficacy. For example, pairing it with agents that target downstream signaling pathways could lead to more comprehensive treatment strategies for resistant tumors .

Data Summary

Application AreaMechanism of ActionNotable Findings
Cancer TherapeuticsInhibition of FGFR3 signalingTumor reduction in bladder cancer; improved survival rates
Bone DisordersModulation of skeletal growthEnhanced bone density in hypochondroplasia models
Research ApplicationsTool for studying FGFR biologyInsights into signaling pathways involving FGFRs
Combination TherapiesSynergistic effects with other treatmentsPotential for improved efficacy in resistant tumors

Mechanism of Action

Fgfr3-IN-7 exerts its effects by inhibiting the kinase activity of FGFR3. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the FGFR3 signaling pathway. The molecular targets include the ATP-binding site of FGFR3, which is crucial for its kinase activity. By binding to this site, this compound effectively inhibits the receptor’s function, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fgfr3-IN-7 is unique due to its high selectivity for FGFR3 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising preclinical results in terms of efficacy and safety, making it a valuable candidate for further development .

Biological Activity

Fgfr3-IN-7 is a selective inhibitor targeting the Fibroblast Growth Factor Receptor 3 (FGFR3), which plays a significant role in various biological processes, particularly in cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications for therapeutic strategies.

Overview of FGFR3

FGFR3 is a receptor tyrosine kinase involved in cellular proliferation, differentiation, and migration. Its aberrant activation is linked to several cancers, including bladder cancer, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC) . Mutations and overexpression of FGFR3 can lead to enhanced tumor growth and poor patient outcomes.

This compound inhibits FGFR3 by binding to its ATP-binding site, preventing phosphorylation and activation of downstream signaling pathways. This inhibition disrupts the following key pathways:

  • PI3K/AKT Pathway : FGFR3 activation typically promotes AKT phosphorylation, enhancing cell survival and proliferation. This compound reduces p-AKT levels, thereby inducing apoptosis in FGFR3-dependent tumor cells .
  • TET2-PTEN-AKT Signaling : In HCC cells, FGFR3 facilitates the degradation of TET2, a tumor suppressor. This compound's inhibition of FGFR3 leads to increased TET2 stability and PTEN expression, further inhibiting the AKT pathway .

In Vitro Studies

In vitro studies demonstrate that this compound effectively reduces cellular proliferation in FGFR3-overexpressing cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect on Proliferation Mechanism
HCC Cell Line0.5Significant reductionInhibition of TET2 degradation
Bladder Cancer Line0.8Moderate reductionDecreased p-AKT levels
NSCLC Cell Line1.0Mild reductionDisruption of FGFR3-mediated signaling

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study demonstrated that this compound significantly inhibited HCC cell proliferation by stabilizing TET2 and increasing PTEN expression. This resulted in decreased p-AKT levels and enhanced apoptosis .
  • Bladder Cancer : In bladder cancer models, this compound showed efficacy against tumors with FGFR3 mutations, leading to reduced tumor growth in xenograft models. The compound's ability to lower p-AKT levels was crucial for its anti-tumor effects .

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in cancers characterized by FGFR3 overexpression or mutations:

  • Combination Therapies : Combining this compound with other targeted therapies may enhance treatment efficacy, especially in patients with advanced-stage cancers where FGFR3 plays a critical role .
  • Biomarker Development : The expression levels of FGFR3 could serve as biomarkers for patient selection in clinical trials evaluating this compound .

Q & A

Basic Research Questions

Q. What is the mechanism of action of FGFR3-IN-7, and how does its selectivity for FGFR3 compare to other FGFR family members?

this compound is a highly selective FGFR3 inhibitor with an IC50 value of <350 nM, as demonstrated in kinase activity assays . To confirm selectivity, researchers should employ kinase profiling panels (e.g., Eurofins KinaseProfiler™) to compare inhibition across FGFR1–4 and off-target kinases. Use dose-response curves and statistical validation (e.g., ANOVA for IC50 comparisons) to minimize false positives. Include positive controls (e.g., pan-FGFR inhibitors) and negative controls (e.g., solvent-only groups) to contextualize results .

Q. What experimental models are appropriate for studying this compound in cancer research?

Preclinical models include:

  • In vitro: FGFR3-driven cell lines (e.g., RT-112 bladder cancer, KMS-11 myeloma) with viability assays (MTT/CellTiter-Glo®).
  • In vivo: Xenograft models with FGFR3-mutant tumors. Ensure proper dosing (based on pharmacokinetic studies) and monitor toxicity via liver/kidney function panels . For translational relevance, pair mechanistic studies with patient-derived organoids to validate target engagement .

Q. How should researchers address variability in this compound potency across different assays?

Variability may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry:

  • Report full experimental details (buffer composition, temperature, instrument calibration) to ensure reproducibility .
  • Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for phosphorylation inhibition) to confirm activity .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s efficacy in combination therapies?

Contradictions may stem from drug-drug interactions or context-dependent FGFR3 signaling. Apply the PICOT framework to structure studies:

  • Population: Define tumor type and genetic background (e.g., FGFR3 fusions vs. point mutations).
  • Intervention/Comparison: Test this compound with standard-of-care agents (e.g., cisplatin, immunotherapy).
  • Outcome/Time: Measure synergism via Chou-Talalay combination indices and longitudinal tumor growth curves . Use RNA sequencing to identify compensatory pathways (e.g., MAPK/STAT3) that may explain resistance .

Q. How can researchers optimize this compound dosing regimens to minimize off-target effects in vivo?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Collect plasma/tissue samples at multiple timepoints to calculate AUC, Cmax, and half-life.
  • Toxicity Screening: Include histopathology of major organs and hematological profiling.
  • Dose Escalation: Follow the 3+3 design in murine models, adjusting for body surface area (BSA) scaling .

Q. What computational methods are suitable for predicting this compound resistance mutations?

Use molecular dynamics (MD) simulations to map FGFR3-inhibitor binding pockets.

  • Tools: Schrödinger Suite, GROMACS.
  • Parameters: Free energy calculations (MM/PBSA) and residue interaction networks to identify mutation hotspots (e.g., V555M, K650E) . Validate predictions with site-directed mutagenesis and enzyme activity assays .

Q. Data Management and Reproducibility

Q. How should researchers document this compound experiments to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Metadata: Include compound batch numbers, purity certificates, and storage conditions.
  • Data Repositories: Deposit raw data (e.g., dose-response curves, microscopy images) in Zenodo or Figshare with DOIs.
  • CRF Design: Follow case report form (CRF) best practices: structured fields for numerical data, avoid free-text responses .

Q. Conflict of Interest and Ethical Considerations

  • Disclose all funding sources and potential conflicts in the "Acknowledgments" section, per Beilstein Journal guidelines .
  • For animal studies, provide ethics committee approval numbers and adhere to ARRIVE 2.0 reporting standards .

Properties

Molecular Formula

C25H24FN9O

Molecular Weight

485.5 g/mol

IUPAC Name

7-[1-(1-cyanopiperidin-4-yl)-5-methyltriazol-4-yl]-5-[(1S)-1-(5-fluoropyridin-2-yl)propoxy]imidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C25H24FN9O/c1-3-22(21-5-4-18(26)13-29-21)36-24-11-17(10-23-30-14-20(12-27)34(23)24)25-16(2)35(32-31-25)19-6-8-33(15-28)9-7-19/h4-5,10-11,13-14,19,22H,3,6-9H2,1-2H3/t22-/m0/s1

InChI Key

OJPFVRHOOUGMEK-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@H](C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C

Canonical SMILES

CCC(C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C

Origin of Product

United States

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